3-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-21-15-8-4-5-12(10-15)16(22-2)11-19-17(20)13-6-3-7-14(18)9-13/h3-10,16H,11H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGZMUGQZNCJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC(=CC=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide with structurally related benzamide derivatives, emphasizing substituent variations, synthesis yields, and functional attributes:
| Compound Name | Substituent Features | Key Properties/Findings | Reference |
|---|---|---|---|
| This compound | 2-Methoxy-2-(3-methoxyphenyl)ethyl group; 3-bromobenzamide core | Hypothetical: Enhanced solubility from methoxy groups; potential for hydrogen bonding | — |
| 2-(Morpholino)-3-bromo-N-(quinolin-8-yl)benzamide (3l) | Morpholino and quinolinyl groups; 3-bromobenzamide core | 67% yield; potential for metal coordination due to N,O-bidentate directing group | |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) | 3,4-Dimethoxyphenethyl substituent; unsubstituted benzamide | 80% yield; demonstrates the impact of methoxy positioning on crystallinity | |
| 3-Bromo-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide | Hydrazine-linked 4-methoxybenzylidene group; bromobenzamide core | Likely forms stable hydrazone derivatives; potential for photophysical applications | |
| 3-Bromo-N-{2-[4-chloro-2-nitrophenyl)amino]ethyl}-4-ethoxy benzamide | Chloro-nitroaryl substituent; 4-ethoxy group | Identified as a sterol-carrying protein inhibitor (SCPI) with metabolic effects | |
| 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) | 4-Methoxy-2-nitrophenyl group; 4-bromobenzamide core | Structural comparison via X-ray data shows substituent-dependent packing motifs | |
| 3-Bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide | Dual bromobenzamide groups; ethoxy-methoxyphenyl substituent | High molecular weight (562.25 g/mol); potential for dimeric interactions |
Key Observations:
Substituent Effects on Reactivity and Yield :
- Methoxy groups in Rip-B and similar compounds improve synthetic accessibility, yielding 80% under standard conditions. In contrast, bulkier or electron-deficient substituents (e.g., nitro groups in 4MNB) may complicate crystallization.
- Hydrazine-linked derivatives (e.g., ) exhibit moderate yields (67%), reflecting challenges in multi-step syntheses.
Biological Relevance :
- Chloro-nitroaryl-substituted benzamides () show activity as SCPIs, suggesting that halogenation and electron-withdrawing groups enhance target binding.
- The absence of direct toxicity data for the target compound contrasts with simpler benzamides (e.g., plant-derived N-phenethylbenzamides in ), which lack cytotoxicity at 40 μg/mL.
Structural and Supramolecular Features: Hydrogen-bonding patterns () are critical for crystal packing; methoxy groups in the target compound may foster intermolecular interactions via C–H···O bonds.
Notes
Synthesis Limitations : While many analogs are synthesized via amine-benzoyl chloride coupling, the target compound’s branched methoxyethyl substituent may require specialized protecting groups or catalysts.
Biological Data Gap: The provided evidence lacks direct pharmacological studies on this compound.
Computational Insights : Molecular docking or QSAR studies could further elucidate how the 3-methoxyphenyl and bromine moieties interact with biological targets compared to simpler derivatives.
Biological Activity
3-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H18BrNO3
- Key Functional Groups :
- Bromine atom
- Methoxy groups
- Benzamide moiety
The unique substitution pattern of this compound enhances its reactivity and biological interactions, making it a candidate for pharmacological investigation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported its effects on cell lines associated with breast and colon cancers, indicating a promising avenue for cancer treatment.
The biological activity of this compound may be attributed to its interaction with specific enzymes or receptors involved in disease pathways. Research is ongoing to elucidate these interactions and their implications for therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Friedel-Crafts Acylation : Acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst.
- Amidation : Formation of the benzamide by reacting the intermediate with an amine under suitable conditions.
Industrial production may utilize continuous flow reactors to enhance yield and purity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Mechanism | Potential interaction with disease-related enzymes |
Case Study: Anticancer Activity
In a study focusing on breast cancer cell lines, this compound exhibited a dose-dependent inhibition of cell growth. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation analysis.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide, and how can reaction parameters be optimized?
- Methodology : Synthesis typically involves bromination of a benzamide precursor (e.g., using N-bromosuccinimide or Br₂ with Fe/AlCl₃ catalysts) followed by amide coupling with 2-methoxy-2-(3-methoxyphenyl)ethylamine. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Temperature : Controlled heating (60–80°C) improves yield while minimizing side reactions .
- Catalysts : Lewis acids (e.g., AlCl₃) accelerate bromination, while coupling agents like EDCI/HOBt facilitate amide formation .
- Validation : Monitor progress via TLC and purify using column chromatography (silica gel, pet. ether/acetone gradients) .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., bromine at C3, methoxy groups at specific phenyl rings) .
- HPLC : Assess purity (>95% typically required for biological assays) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 408.03) .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation?
- Approach : Single-crystal X-ray diffraction determines bond angles, torsional strain, and non-covalent interactions (e.g., π-π stacking between aromatic rings). SHELXL refines structures using least-squares minimization, with R-factors <5% indicating high accuracy .
- Case Study : For analogous brominated benzamides, SHELX revealed steric hindrance from methoxy groups, influencing binding to biological targets .
Q. What strategies address contradictory biological activity data in enzyme inhibition assays?
- Root Causes : Variability may arise from assay conditions (e.g., pH, co-solvents) or impurities in synthesized batches.
- Resolution :
- Orthogonal Validation : Use LC-MS to confirm compound integrity post-assay .
- Dose-Response Curves : Establish IC₅₀ values across multiple replicates to identify outliers .
- Control Experiments : Compare with structurally similar compounds (e.g., fluoro or chloro analogs) to isolate substituent effects .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Key Modifications :
- Bromine Replacement : Substitute with Cl or I to probe electrophilic reactivity .
- Methoxy Position : Compare 3-methoxy vs. 4-methoxy analogs to assess steric/electronic impacts on target binding .
- Experimental Design : Synthesize derivatives via parallel synthesis, then screen against target enzymes (e.g., kinases) using fluorescence polarization assays .
Q. What computational methods predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs). Key interactions include hydrogen bonding with methoxy oxygen and halogen bonding with bromine .
- MD Simulations : Assess binding stability over 100 ns trajectories, focusing on conserved residues in active sites .
Key Challenges & Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
